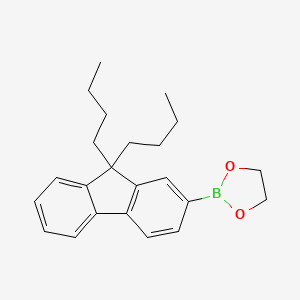![molecular formula C12H11BrO B12537573 4-Bromobicyclo[4.4.1]undeca-2,4,7,9-tetraene-3-carbaldehyde CAS No. 142337-71-1](/img/structure/B12537573.png)
4-Bromobicyclo[4.4.1]undeca-2,4,7,9-tetraene-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromobicyclo[4.4.1]undeca-2,4,7,9-tetraene-3-carbaldehyde is a complex organic compound characterized by its unique bicyclic structure.
Preparation Methods
The synthesis of 4-Bromobicyclo[4.4.1]undeca-2,4,7,9-tetraene-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the cycloaddition of dichlorocarbene to a benzene nucleus, followed by subsequent reactions to introduce the bromine and aldehyde functional groups . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Bromobicyclo[4.4.1]undeca-2,4,7,9-tetraene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions, often using reagents like lithium aluminum hydride, can convert the aldehyde group to a primary alcohol.
Scientific Research Applications
4-Bromobicyclo[4.4.1]undeca-2,4,7,9-tetraene-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a precursor in the development of pharmaceuticals.
Industry: It is utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromobicyclo[4.4.1]undeca-2,4,7,9-tetraene-3-carbaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions .
Comparison with Similar Compounds
4-Bromobicyclo[4.4.1]undeca-2,4,7,9-tetraene-3-carbaldehyde can be compared with similar compounds such as:
Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene: This compound shares a similar bicyclic structure but lacks the bromine and aldehyde functional groups.
Bicyclo[4.4.1]undeca-2,4,7,9-tetraene: This compound is structurally similar but does not contain the bromine atom.
[4.2.2]Propella-2,4,7,9-tetraene: Another related compound with a different ring structure and functional groups.
These comparisons highlight the unique functional groups and reactivity of this compound, making it distinct in its applications and chemical behavior.
Properties
CAS No. |
142337-71-1 |
|---|---|
Molecular Formula |
C12H11BrO |
Molecular Weight |
251.12 g/mol |
IUPAC Name |
4-bromobicyclo[4.4.1]undeca-2,4,7,9-tetraene-3-carbaldehyde |
InChI |
InChI=1S/C12H11BrO/c13-12-7-10-4-2-1-3-9(5-10)6-11(12)8-14/h1-4,6-10H,5H2 |
InChI Key |
SOTSNUDZNUZJFG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC=CC1C=C(C(=C2)C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrazolo[1,5-b][1,2,4]triazine, 7-(1,1-dimethylethyl)-2,3-diphenyl-](/img/structure/B12537493.png)
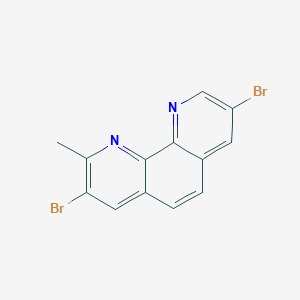
![[4-(2-hydroxy-4-oxopent-2-en-3-yl)-3-nitrophenyl]-[4-[(E)-2-hydroxy-4-oxopent-2-en-3-yl]-3-nitrophenyl]imino-oxidoazanium](/img/structure/B12537500.png)
![4-[Di(prop-2-en-1-yl)amino]-3-nitrobenzonitrile](/img/structure/B12537512.png)
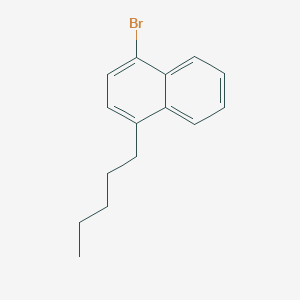
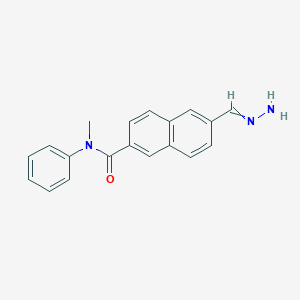
![[Naphthalene-1,6-diylbis(oxy)]bis(triphenylsilane)](/img/structure/B12537540.png)
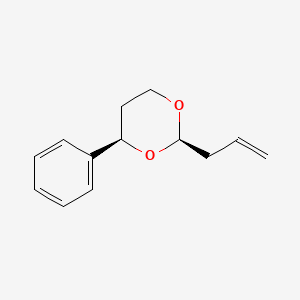

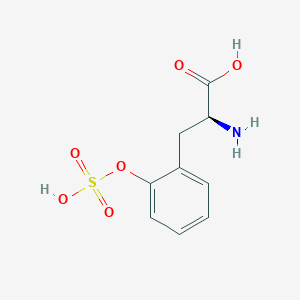
![(2S)-2-acetamido-N-[(2R,3R,4S,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-3-methylbutanamide](/img/structure/B12537577.png)
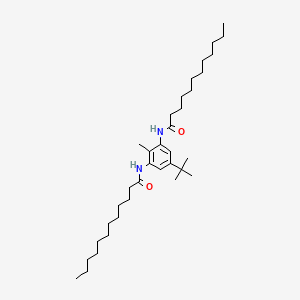
![1H-Indole-3-octadecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12537594.png)
